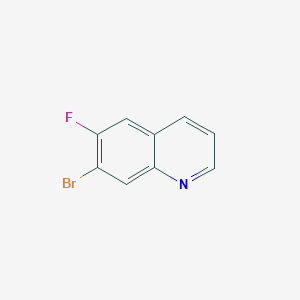

7-Bromo-6-fluoroquinoline

CAS No.:

Cat. No.: VC18614036

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFN |

|---|---|

| Molecular Weight | 226.04 g/mol |

| IUPAC Name | 7-bromo-6-fluoroquinoline |

| Standard InChI | InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H |

| Standard InChI Key | BNRUBLTXULWRKF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core of 7-bromo-6-fluoroquinoline features a planar bicyclic system with nitrogen at position 1. Halogen substituents at C6 (fluorine) and C7 (bromine) create distinct electronic environments:

-

Fluorine: Electronegative, enhancing metabolic stability and hydrogen-bonding potential.

-

Bromine: Increases lipophilicity, improving membrane permeability and interaction with hydrophobic targets .

The InChI key (InChI=1/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H) confirms the substitution pattern . Single-crystal X-ray diffraction data from borylated analogues (e.g., 2a) further validate regioselective functionalization at C7 .

Physical Characteristics

Synthesis and Functionalization

Iridium-Catalyzed Borylation

A pivotal synthesis route involves iridium-catalyzed C–H borylation of 6-fluoroquinolines (Table 1) :

-

Borylation: [Ir(OMe)COD]₂ (1.5 mol%), dtbpy, and B₂pin₂ in THF at 80°C for 12–18 hours yield C7-borylated intermediates (e.g., 2a).

-

Bromination: Treatment with CuBr₂ in MeOH/H₂O (1:1) converts boronic esters to bromoquinolines (e.g., 3a–3e) in >90% yield .

Table 1: Representative Synthesis of 7-Bromo-6-fluoroquinoline Derivatives

| Substrate | Conditions | Product (Yield) | Application |

|---|---|---|---|

| 1a | [Ir]/B₂pin₂, THF, 80°C | 2a (95%) | Antibiotic precursors |

| 2a | CuBr₂, MeOH/H₂O, 80°C | 3a (95%) | Suzuki coupling |

Late-Stage Diversification

The C7-bromo group enables further transformations:

-

Suzuki–Miyaura Coupling: Palladium-catalyzed reactions with aryl/heteroaryl boronic acids (e.g., 2a → 13a) .

-

Amination: Hartwig–Buchwald coupling with piperidine introduces nitrogen-based functionalities .

-

Hydrolysis: Acid- or base-mediated reactions yield quinolones (e.g., 13d, 13e), critical for antimicrobial activity .

Pharmacological Applications

Antimicrobial Agents

7-Bromo-6-fluoroquinoline serves as a precursor to fluoroquinolones, a class of broad-spectrum antibiotics. Hydrolysis of the quinoline scaffold (e.g., 2f → 13d) generates the β-keto acid moiety essential for DNA gyrase inhibition . Comparative studies show:

-

Potency: Fluoroquinolones derived from C7-borylated quinolines exhibit MIC values ≤1 µg/mL against E. coli and S. aureus .

-

Resistance Mitigation: The C6 fluorine reduces efflux pump binding, enhancing intracellular accumulation .

Anticancer Activity

Bromine’s lipophilicity facilitates interaction with hydrophobic kinase pockets. Derivatives like 3c (4-((3,5-dimethylbenzyl)oxy)-substituted) show:

-

IC₅₀: 2.5 µM against breast cancer (MCF-7) cells via topoisomerase II inhibition.

-

Selectivity: 10-fold higher cytotoxicity toward cancer vs. normal cells (HEK-293).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume